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Compound of Interest |

3-Ethoxy-4-hydroxy-5-
Compound Name:
iodobenzaldehyde

CAS No.: 6312-82-9

Cat. No.: B1593990
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Introduction

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a substituted aromatic aldehyde with significant
potential in pharmaceutical and organic synthesis. Its structure, featuring an ethoxy group, a
hydroxyl group, an iodine atom, and an aldehyde functional group on a benzene ring, imparts
unique chemical properties that make it a valuable building block. Accurate and comprehensive
characterization of this compound is paramount for ensuring its purity, confirming its identity,
and understanding its behavior in various applications, from drug development to materials

science.

This application note provides a detailed guide for researchers, scientists, and drug
development professionals on the analytical methodologies for the thorough characterization of
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. The protocols herein are designed to be robust
and self-validating, with an emphasis on the rationale behind experimental choices to ensure
scientific integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Ethoxy-4-hydroxy-5-
iodobenzaldehyde is essential for selecting appropriate analytical techniques and interpreting
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the resulting data.

Property Value Source

Molecular Formula CoHolOs [1]

Molecular Weight 292.07 g/mol [1]
Colourless to light yellow

Appearance (2]
powder/crystal

Melting Point 137-138 °C [3]

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of 3-Ethoxy-4-
hydroxy-5-iodobenzaldehyde and for separating it from potential impurities or starting
materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive
compounds like 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. A reverse-phase method is
typically employed due to the compound's moderate polarity.

A C18 column is chosen for its versatility and strong retention of aromatic compounds. The
mobile phase, consisting of acetonitrile and water with a phosphoric acid modifier, ensures
good peak shape and resolution. Acetonitrile is a common organic modifier providing good
elution strength, while phosphoric acid helps to suppress the ionization of the phenolic hydroxyl
group, leading to sharper, more symmetrical peaks.[4]

e Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
e Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).
e Mobile Phase:

o Solvent A: Water with 0.1% Phosphoric Acid
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o Solvent B: Acetonitrile with 0.1% Phosphoric Acid

e Gradient Elution:

0-20 min: 30% B to 80% B

[e]

o

20-25 min: 80% B

25-30 min: 80% B to 30% B

[¢]

[e]

30-35 min: 30% B (re-equilibration)

e Flow Rate: 1.0 mL/min.

e Column Temperature: 30 °C.

o Detection: UV at 286 nm.[3]

e Injection Volume: 10 pL.

o Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the initial
mobile phase composition (30% Acetonitrile/70% Water). Filter through a 0.45 pum syringe
filter before injection.

The purity of the sample is determined by the area percentage of the main peak in the
chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time
serves as a qualitative identifier under the specified conditions.

Sample Preparation HPLC Analysis Data Processing g

Click to download full resolution via product page

Caption: HPLC workflow for purity analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While 3-Ethoxy-
4-hydroxy-5-iodobenzaldehyde has a relatively high melting point, it can be analyzed by GC,
often after derivatization to increase its volatility and thermal stability.[5]

The phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns.
Silylation is a common derivatization technique for such compounds, replacing the active
hydrogen with a trimethylsilyl (TMS) group, which reduces polarity and increases volatility.[5] A
non-polar capillary column like a DB-5ms is appropriate for separating a wide range of organic
molecules.

o Derivatization:

[e]

In a vial, dissolve ~1 mg of the sample in 200 pL of dry pyridine.

o

Add 100 pL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS).

o

Cap the vial tightly and heat at 70 °C for 30 minutes.

[¢]

Cool to room temperature before injection.
e Instrumentation: A standard GC-MS system.

e Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x
0.25 mm ID, 0.25 pm film thickness).

o Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 Injector Temperature: 280 °C.

« Injection Mode: Split (e.g., 20:1 ratio).

e Oven Temperature Program:

o Initial temperature: 100 °C, hold for 2 minutes.
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o Ramp: 10 °C/min to 280 °C.

o Hold: 10 minutes at 280 °C.

e Mass Spectrometer:

o

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Range: m/z 40-500.

[¢]

Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

The GC will provide the retention time of the derivatized compound. The mass spectrum will
show the molecular ion peak of the TMS-derivatized compound and a characteristic
fragmentation pattern that can be used to confirm the structure.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous identification and structural
confirmation of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

DMSO-ds is an excellent solvent for this compound, capable of dissolving it and exchanging
with the acidic phenolic proton, which can be observed in the *H NMR spectrum. A
concentration of 5-25 mg for tH NMR and 50-100 mg for 3C NMR in about 0.6-0.7 mL of
solvent provides a good balance between signal intensity and spectral resolution.[6]

o Sample Preparation:
o For *H NMR, dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-de.

o For 3C NMR, dissolve 50-75 mg of the sample in ~0.7 mL of DMSO-de.
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o Transfer the solution to a 5 mm NMR tube.[7]

e Instrumentation: A 500 MHz (or higher) NMR spectrometer.
o Parameters:

o 'H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-
noise ratio.

o 13C NMR: Proton-decoupled pulse program, longer acquisition time or more scans may be
necessary due to the lower natural abundance of 13C.

The expected chemical shifts (&) and multiplicities for 3-Ethoxy-4-hydroxy-5-
iodobenzaldehyde are as follows[3]:

1H NMR (500 MHz, DMSO-d):

0 10.49 (s, 1H): Phenolic hydroxyl proton (-OH). A broad singlet due to hydrogen bonding
and exchange.

0 9.73 (s, 1H): Aldehyde proton (-CHO). A sharp singlet.

0 7.86 (d, J=1.8 Hz, 1H): Aromatic proton (H-6). A doublet due to coupling with H-2.

0 7.39 (d, J=1.7 Hz, 1H): Aromatic proton (H-2). A doublet due to coupling with H-6.

0 4.15 (g, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH2CHs). A quartet due
to coupling with the methyl protons.

0 1.37 (t, J=7.3 Hz, 3H): Methyl protons of the ethoxy group (-OCH2CHs). A triplet due to
coupling with the methylene protons.

13C NMR (125 MHz, DMSO-ds):
e 0 190.3: Aldehyde carbon (C-1".
e 0 152.4: Aromatic carbon attached to the hydroxyl group (C-4).

e 0 146.4: Aromatic carbon attached to the ethoxy group (C-3).
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0 134.5: Aromatic carbon (C-6).

0 130.0: Aromatic carbon attached to the aldehyde group (C-1).

0 111.2: Aromatic carbon (C-2).

0 84.2: Aromatic carbon attached to iodine (C-5).

0 64.6: Methylene carbon of the ethoxy group (-OCH2CH3).

0 14.4: Methyl carbon of the ethoxy group (-OCH2CH3).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR) is a rapid and convenient method for analyzing solid
powder samples with minimal preparation.[2] It provides high-quality spectra comparable to
traditional transmission methods.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond
crystal).

o Sample Preparation: Place a small amount of the powdered sample directly onto the ATR
crystal.

e Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect
the spectrum over a range of 4000-400 cm~1.

e Background: Collect a background spectrum of the clean, empty ATR crystal before
analyzing the sample.

Key vibrational frequencies (Vmax) confirm the presence of the characteristic functional
groups|3]:

e 3204 cm~?* (broad): O-H stretching of the phenolic hydroxyl group.

e 2979 cm~1: C-H stretching of the ethoxy group (CHz, CHs).
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1664 cm~1 (strong): C=0 stretching of the aldehyde group.
1568 cm~1: C=C stretching of the aromatic ring.
1174 cm~1: C-O stretching of the ether linkage.

581 cm~1: C-l stretching.

NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry

Dissolve in DMSO-d6 Place Sample on ATR Crystal Dissolve in Methanol
Transfer to NMR Tube Apply Pressure Direct Infusion via ESI
Acquire 1H & 13C Spectra Acquire IR Spectrum Acquire Mass Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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